NorA-IN-1

Description

Structure

3D Structure

Properties

IUPAC Name |

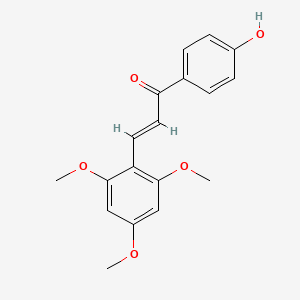

(E)-1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-14-10-17(22-2)15(18(11-14)23-3)8-9-16(20)12-4-6-13(19)7-5-12/h4-11,19H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQJEKOZLIGAHH-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=CC(=O)C2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of a Potent NorA Efflux Pump Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "NorA-IN-1" was not found in publicly available scientific literature. This guide focuses on IMP-2380 , a recently discovered and highly potent NorA efflux pump inhibitor, as a representative example of a novel therapeutic agent in this class.

Introduction: The Challenge of NorA-Mediated Antibiotic Resistance

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant global health threat due to its diminishing susceptibility to a wide range of antibiotics. A key mechanism contributing to this resistance is the overexpression of multidrug efflux pumps, which actively extrude antimicrobial agents from the bacterial cell, reducing their intracellular concentration to sub-therapeutic levels.

The NorA efflux pump, a member of the major facilitator superfamily (MFS) of transporters, is a primary contributor to resistance against fluoroquinolones, such as ciprofloxacin, as well as other biocides and dyes. Consequently, the development of potent and selective NorA inhibitors is a promising strategy to restore the efficacy of existing antibiotics and combat the rise of drug-resistant infections. This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of a novel and potent NorA inhibitor, IMP-2380.

Discovery of IMP-2380: A Phenotypic Screening Approach

IMP-2380 was identified through a sophisticated phenotypic high-throughput screening campaign. The screen was designed to identify compounds that could inhibit the ciprofloxacin-activated SOS DNA repair pathway in MRSA. This innovative approach focused on the downstream consequences of effective antibiotic action rather than direct binding to the target. Subsequent optimization of the initial hit compounds led to the development of IMP-2380 as the most potent NorA inhibitor identified to date.[1][2]

Synthesis Pathway of a Representative NorA Inhibitor

While the precise, step-by-step synthesis of IMP-2380 is not publicly available, a representative synthesis of a potent quinoline-based NorA inhibitor is presented below. This class of compounds has shown significant promise as NorA inhibitors. The following diagram illustrates a general synthetic route.

Mechanism of Action: Locking NorA in an Outward-Open Conformation

Structural studies using cryo-electron microscopy have revealed the detailed mechanism by which IMP-2380 inhibits the NorA efflux pump. IMP-2380 binds to a pocket on the extracellular side of NorA, locking the transporter in an "outward-open" conformation.[1][2] This conformational lock prevents the necessary structural changes for the transport cycle to proceed, specifically the transition to an inward-facing state required for binding and efflux of antibiotics from the cytoplasm. By trapping NorA in this non-productive state, IMP-2380 effectively blocks the efflux of substrates like ciprofloxacin, leading to their accumulation within the bacterial cell.

Quantitative Data

The following tables summarize the in vitro activity of IMP-2380 and its effect on the antimicrobial activity of ciprofloxacin against S. aureus.

Table 1: In Vitro Inhibitory Activity of IMP-2380

| Parameter | Value | Cell Line / Strain | Reference |

| IC50 (SOS Response Inhibition) | 230 nM | S. aureus JE2 (Ciprofloxacin-Resistant) | [3] |

| Potentiation of Ciprofloxacin | Low-nanomolar | S. aureus |

Table 2: Potentiation of Ciprofloxacin MIC by IMP-2380

| S. aureus Strain | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin MIC with IMP-2380 (µg/mL) | Fold Reduction in MIC | Reference |

| JE2 (Ciprofloxacin-Resistant) | >32 | 8 | >4 | |

| SH1000 (Ciprofloxacin-Susceptible) | 0.25 | 0.0625 | 4 | |

| NorA Overexpressing Strain | 8 | 0.5 | 16 |

Experimental Protocols

This assay is a primary method to screen for and confirm the activity of NorA inhibitors.

-

Principle: Ethidium bromide (EtBr) is a fluorescent substrate of the NorA efflux pump. Inhibition of NorA leads to the accumulation of EtBr inside the bacterial cells, resulting in an increase in fluorescence upon intercalation with bacterial DNA.

-

Materials:

-

S. aureus strain overexpressing NorA (e.g., SA-1199B)

-

Wild-type S. aureus strain (e.g., SA-1199) for control

-

Tryptic Soy Broth (TSB)

-

Phosphate Buffered Saline (PBS)

-

Ethidium Bromide (1-2 µg/mL final concentration)

-

Glucose (0.4% final concentration to energize the pump)

-

Test compounds and controls (e.g., reserpine as a known inhibitor)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Grow S. aureus strains to mid-log phase in TSB.

-

Harvest cells by centrifugation, wash with PBS, and resuspend to an OD600 of 0.4.

-

In a 96-well plate, add test compounds to the desired concentrations.

-

Add the bacterial suspension to each well.

-

Add EtBr to all wells.

-

Measure baseline fluorescence (excitation ~530 nm, emission ~600 nm).

-

Initiate efflux by adding glucose.

-

Monitor the fluorescence kinetically over 30-60 minutes.

-

-

Data Analysis: An increase in fluorescence in the presence of a test compound compared to the vehicle control indicates inhibition of EtBr efflux.

This assay determines the synergistic effect of a NorA inhibitor with an antibiotic.

-

Principle: The Minimum Inhibitory Concentration (MIC) of an antibiotic is determined in the presence and absence of a serial dilution of the NorA inhibitor. A reduction in the antibiotic's MIC in the presence of the inhibitor indicates potentiation.

-

Materials:

-

S. aureus strain of interest

-

Mueller-Hinton Broth (MHB)

-

Antibiotic (e.g., ciprofloxacin)

-

NorA inhibitor (e.g., IMP-2380)

-

96-well microplates

-

-

Procedure:

-

Prepare a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and the NorA inhibitor (e.g., along the columns) in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in MHB.

-

Inoculate all wells (except for sterility controls) with the bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of the antibiotic in each column (i.e., at each concentration of the inhibitor).

-

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify the synergy. A significant decrease in the antibiotic MIC in the presence of the inhibitor demonstrates the potentiation effect.

Conclusion

The discovery and characterization of potent NorA inhibitors like IMP-2380 represent a significant advancement in the fight against antibiotic resistance in S. aureus. By elucidating its mechanism of action and demonstrating its efficacy in vitro and in vivo, researchers have validated NorA as a druggable target. The continued development of such inhibitors, as part of a combination therapy with existing antibiotics, holds the promise of revitalizing our antibiotic arsenal and providing new treatment options for infections caused by multidrug-resistant bacteria.

References

NorA-IN-1: A Technical Guide to the Characterization of a Novel NorA Efflux Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the characterization of a novel NorA efflux pump inhibitor, using NorA-IN-1 as a conceptual example. As of the compilation of this guide, detailed quantitative data and specific experimental protocols for this compound are not extensively available in peer-reviewed scientific literature. Therefore, the tables and specific values presented herein are illustrative and based on typical data for other known NorA inhibitors. The experimental protocols described are standard methodologies for evaluating compounds of this class.

Introduction: The Challenge of NorA-Mediated Antibiotic Resistance

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a formidable pathogen responsible for a significant burden of hospital and community-acquired infections. A key mechanism contributing to its multidrug resistance is the active efflux of antimicrobial agents from the bacterial cell, mediated by efflux pumps. The NorA efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters, is a chromosomally encoded protein that plays a pivotal role in conferring resistance to a broad spectrum of compounds, including fluoroquinolones (e.g., ciprofloxacin and norfloxacin), biocides, and dyes.[1][2]

NorA functions as a drug/proton (H+) antiporter, utilizing the proton motive force across the bacterial cell membrane to expel substrates.[1] This activity reduces the intracellular concentration of antibiotics, rendering them ineffective. Consequently, the inhibition of the NorA efflux pump is a promising therapeutic strategy to restore the efficacy of existing antibiotics and combat multidrug-resistant S. aureus.

This compound is a compound identified as an inhibitor of the NorA efflux pump. This guide provides a comprehensive overview of the experimental pipeline required to characterize such a novel inhibitor, from initial screening to preclinical evaluation.

Mechanism of Action of the NorA Efflux Pump

The NorA transport cycle is a dynamic process involving conformational changes driven by proton gradients. Understanding this mechanism is crucial for the rational design of inhibitors. The generally accepted model involves the following steps:

-

Substrate Binding: The pump, in its inward-open conformation, binds to a substrate from the cytoplasm.

-

Protonation: A proton from the periplasm binds to key acidic residues within the transmembrane domains of NorA.[1]

-

Conformational Shift: The binding of both the substrate and a proton induces a conformational change to an outward-open state.[1]

-

Substrate Release: The substrate is released into the extracellular space.

-

Deprotonation and Reset: The proton is released into the cytoplasm, and the pump reverts to its inward-open conformation, ready for another cycle.

Inhibitors of NorA can act through various mechanisms, including competitive binding to the substrate-binding pocket, allosteric modulation that locks the pump in an inactive conformation, or disruption of the proton motive force.

References

A Technical Guide to the In Vitro Evaluation of NorA Efflux Pump Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "NorA-IN-1" does not correspond to a known entity in the public scientific literature. This guide therefore provides a comprehensive overview of the principles and methodologies for the in vitro study of inhibitors of the NorA efflux pump from Staphylococcus aureus, using representative data and protocols from published research.

Introduction to NorA and Its Inhibition

The NorA efflux pump is a transmembrane protein in Staphylococcus aureus that belongs to the Major Facilitator Superfamily (MFS) of transporters. It plays a significant role in antimicrobial resistance by actively extruding a wide range of structurally diverse compounds from the bacterial cell, including fluoroquinolone antibiotics (e.g., ciprofloxacin and norfloxacin), dyes (e.g., ethidium bromide), and biocides.[1][2][3] This efflux mechanism reduces the intracellular concentration of the antimicrobial agent, thereby diminishing its efficacy. NorA utilizes the proton motive force as an energy source to expel these substrates.[1]

The development of NorA efflux pump inhibitors (EPIs) is a promising strategy to combat antibiotic resistance.[4] By blocking the function of NorA, EPIs can restore the susceptibility of resistant bacterial strains to existing antibiotics. This guide outlines the core in vitro experimental protocols used to identify and characterize NorA inhibitors, presents typical data in a structured format, and visualizes the underlying mechanisms and workflows.

Quantitative Data on NorA Inhibition

The efficacy of a NorA inhibitor is typically quantified by its ability to potentiate the activity of a known antibiotic substrate (i.e., reduce its Minimum Inhibitory Concentration) and by its direct inhibition of the efflux of a fluorescent substrate. The following tables summarize representative data for known NorA inhibitors.

Table 1: Potentiation of Antibiotic Activity by NorA Inhibitors

| NorA Inhibitor | S. aureus Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | Fold Reduction in MIC in Presence of Inhibitor | Reference |

| α-Pinene | 1199B | Norfloxacin | >1024 | 2 | |

| Limonene | 1199B | Norfloxacin | >1024 | 2 | |

| Resveratrol | SA1199B | Norfloxacin | 16 | 4 | |

| Riparin-B | SA1199B | Norfloxacin | 128 | 8 | |

| IMP-2380 | JE2 (MRSA) | Ciprofloxacin | 2 | 4-8 |

Table 2: Inhibition of Ethidium Bromide Efflux

| NorA Inhibitor | S. aureus Strain | Assay Type | Metric | Value | Reference |

| α-Pinene | 1199B | MIC Reduction | 4-fold reduction in EtBr MIC | N/A | |

| Limonene | 1199B | MIC Reduction | 2-fold reduction in EtBr MIC | N/A | |

| IMP-2380 | JE2 (MRSA) | Real-time Efflux | IC50 | 0.034 µM | |

| Resveratrol | SA1199B | Accumulation Assay | N/A | Significant increase in fluorescence |

Experimental Protocols

Detailed methodologies are crucial for the reliable evaluation of potential NorA inhibitors. Below are protocols for the two primary assays.

This assay determines the synergistic effect between a potential NorA inhibitor and a known antibiotic substrate of the NorA pump.

-

Materials:

-

S. aureus strain overexpressing NorA (e.g., SA-1199B).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Antibiotic (e.g., ciprofloxacin).

-

Test inhibitor compound.

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare a standardized inoculum of the S. aureus strain in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic (e.g., along the rows) and the test inhibitor (e.g., along the columns). This creates a matrix of varying concentrations for both agents.

-

Include appropriate controls: wells with bacteria and no antimicrobial agents (growth control), wells with medium only (sterility control), and wells with only the antibiotic or only the inhibitor.

-

Add the bacterial inoculum to all wells containing the drug dilutions.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone and in combination with each concentration of the test inhibitor. The MIC is defined as the lowest concentration that results in the complete inhibition of visible bacterial growth.

-

-

Data Analysis:

-

The potentiation effect is quantified as the fold reduction in the antibiotic's MIC in the presence of the inhibitor.

-

The Fractional Inhibitory Concentration Index (FICI) can also be calculated to formally assess synergy.

-

This real-time fluorescence assay directly measures the ability of a compound to inhibit the efflux of EtBr, a fluorescent substrate of NorA. Inhibition of efflux leads to EtBr accumulation and an increase in fluorescence.

-

Materials:

-

S. aureus strain overexpressing NorA (e.g., SA-1199B) and its wild-type counterpart (e.g., SA-1199).

-

Phosphate-Buffered Saline (PBS).

-

Ethidium Bromide (EtBr).

-

Glucose.

-

Test inhibitor compound.

-

A known efflux pump inhibitor (e.g., reserpine or CCCP) as a positive control.

-

96-well black, clear-bottom microtiter plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Cell Preparation: Grow S. aureus to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density.

-

Loading with EtBr: Incubate the bacterial suspension with EtBr (e.g., 1-2 µg/mL) and the test inhibitor (or controls) for a set period to allow for EtBr uptake.

-

Initiating Efflux: Transfer the cell suspension to the 96-well plate. Measure the baseline fluorescence (Excitation: ~530 nm, Emission: ~600 nm).

-

Initiate the efflux process by adding a source of energy, typically glucose (e.g., to a final concentration of 0.4%).

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

In the absence of an inhibitor, a rapid decrease in fluorescence is observed as EtBr is pumped out.

-

Effective inhibitors will prevent this decrease, resulting in a stable or slowly decreasing fluorescence signal.

-

The rate of efflux can be calculated from the slope of the fluorescence decay curve. The IC50 value, representing the concentration of inhibitor required to achieve 50% inhibition of efflux, can be determined from a dose-response curve.

-

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts in NorA inhibition.

References

NorA-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

NorA-IN-1 is a chemical compound identified as an inhibitor of the NorA efflux pump, a key mechanism of multidrug resistance in the bacterium Staphylococcus aureus. Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and therapeutic efficacy. The inhibition of these pumps is a promising strategy to overcome antibiotic resistance and resensitize resistant bacterial strains to existing antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, also known as 2,4,6-Trimethoxy-4'-hydroxychalcone, is a chalcone derivative. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

| Synonyms | 2,4,6-Trimethoxy-4'-hydroxychalcone |

| Molecular Formula | C₁₈H₁₈O₅[1] |

| Molecular Weight | 314.33 g/mol [1] |

| SMILES String | COC1=CC(=C(C=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)OC |

| CAS Number | 1389310-69-3[1][2] |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Inhibition of the NorA Efflux Pump

This compound functions as an inhibitor of the NorA efflux pump in Staphylococcus aureus.[2] The NorA protein is a member of the major facilitator superfamily (MFS) of transporters and utilizes the proton motive force to expel a broad spectrum of substrates, including fluoroquinolone antibiotics like ciprofloxacin and norfloxacin, as well as various dyes and biocides.

By binding to the NorA pump, this compound blocks its transport function. This inhibition leads to the accumulation of antibiotics inside the bacterial cell, allowing them to reach their target sites at concentrations sufficient to exert their antimicrobial effect. Consequently, this compound can restore the susceptibility of resistant S. aureus strains to antibiotics that are substrates of the NorA pump.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound and other potential NorA inhibitors.

Ethidium Bromide Efflux Inhibition Assay

This assay is a common method to screen for inhibitors of efflux pumps that recognize ethidium bromide (EtBr) as a substrate. Inhibition of EtBr efflux leads to its accumulation within the bacterial cells, resulting in an increase in fluorescence.

Materials:

-

Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)

-

Wild-type S. aureus strain (e.g., SA-1199) for comparison

-

Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) solution

-

Glucose solution

-

This compound and other test compounds

-

Known efflux pump inhibitor (e.g., reserpine) as a positive control

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate the S. aureus strains in TSB and incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture into fresh TSB and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6).

-

Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of 0.4.

-

-

Assay Setup:

-

In a 96-well microplate, add the test compounds (including this compound) at various concentrations. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., reserpine).

-

Add the prepared bacterial suspension to each well.

-

Add EtBr to a final concentration of 1-2 µg/mL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the baseline fluorescence (excitation ~530 nm, emission ~600 nm).

-

Initiate efflux by adding glucose to a final concentration of 0.4% to all wells.

-

Monitor the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of EtBr accumulation for each well.

-

A lower rate of decrease or a higher steady-state fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of efflux.

-

The activity can be quantified by calculating the percentage of efflux inhibition relative to the control.

Caption: Experimental workflow for the Ethidium Bromide Efflux Assay.

Minimum Inhibitory Concentration (MIC) Potentiation Assay

This assay determines the ability of a NorA inhibitor to enhance the activity of an antibiotic that is a substrate for the pump. A reduction in the MIC of the antibiotic in the presence of the inhibitor indicates potentiation.

Materials:

-

S. aureus strains (wild-type and NorA overexpressing)

-

Mueller-Hinton Broth (MHB)

-

Antibiotic (e.g., ciprofloxacin, norfloxacin)

-

This compound and other test compounds

-

96-well microplates

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the antibiotic in MHB.

-

Prepare solutions of this compound at a fixed sub-inhibitory concentration (a concentration that does not affect bacterial growth on its own).

-

-

Assay Setup (Checkerboard Method):

-

In a 96-well microplate, create a matrix of antibiotic and this compound concentrations. Typically, the antibiotic is serially diluted along the rows, and the inhibitor is serially diluted along the columns. A simpler format is to test serial dilutions of the antibiotic in the presence and absence of a fixed concentration of the inhibitor.

-

Prepare a standardized inoculum of S. aureus in MHB (approximately 5 x 10⁵ CFU/mL).

-

Add the bacterial inoculum to all wells.

-

Include controls for bacterial growth (no antibiotic or inhibitor) and medium sterility.

-

-

Incubation and MIC Determination:

-

Incubate the microplate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of the antibiotic alone and in the presence of this compound.

-

Data Analysis:

-

Calculate the fold reduction in the MIC of the antibiotic in the presence of the inhibitor compared to the antibiotic alone.

-

The Fractional Inhibitory Concentration Index (FICI) can be calculated for checkerboard assays to determine if the interaction is synergistic, additive, indifferent, or antagonistic.

FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone)

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1

-

Indifference: 1 < FICI ≤ 4

-

Antagonism: FICI > 4

Quantitative Data

Table 1: Representative Ethidium Bromide Efflux Inhibition Data

| Compound | Concentration (µM) | Efflux Inhibition (%) | IC₅₀ (µM) |

| This compound | Data not available | Data not available | Data not available |

| Reserpine | 20 | 85 | ~10 |

| Compound X | 10 | 92 | 1.5 |

| Compound Y | 10 | 45 | >20 |

Table 2: Representative MIC Potentiation Data for Ciprofloxacin against S. aureus SA-1199B (NorA Overexpressing)

| Compound (at fixed concentration) | MIC of Ciprofloxacin Alone (µg/mL) | MIC of Ciprofloxacin with Compound (µg/mL) | Fold Reduction in MIC |

| This compound | Data not available | Data not available | Data not available |

| Reserpine (20 µg/mL) | 8 | 0.5 | 16 |

| Compound X (10 µg/mL) | 8 | 1 | 8 |

| Compound Y (10 µg/mL) | 8 | 4 | 2 |

Conclusion

This compound is a valuable research tool for studying the role of the NorA efflux pump in antibiotic resistance in Staphylococcus aureus. Its ability to inhibit this pump highlights the potential of efflux pump inhibitors as a therapeutic strategy to combat multidrug-resistant bacteria. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and the discovery of novel, more potent inhibitors. Further research is warranted to quantify the in vitro and in vivo efficacy of this compound and to explore its therapeutic potential.

References

- 1. Multiple Novel Inhibitors of the NorA Multidrug Transporter of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of NorA Inhibitors on In Vitro Antibacterial Activities and Postantibiotic Effects of Levofloxacin, Ciprofloxacin, and Norfloxacin in Genetically Related Strains of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming Antibiotic Resistance: A Technical Guide to NorA Efflux Pump Inhibition

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance poses a significant threat to global health. One of the key mechanisms by which bacteria evade the effects of antibiotics is through the active efflux of these drugs from the cell, mediated by efflux pumps. In the notorious pathogen Staphylococcus aureus, the NorA efflux pump is a major contributor to resistance, particularly against fluoroquinolone antibiotics like ciprofloxacin. This technical guide provides an in-depth exploration of the role of NorA inhibitors in combating this resistance, with a focus on the potent and recently identified inhibitor, IMP-2380, and other notable compounds.

The NorA Efflux Pump: A Key Player in Resistance

The NorA protein is a member of the major facilitator superfamily (MFS) of transporters, which are found in the bacterial cell membrane.[1] It functions as a drug/proton antiporter, utilizing the proton motive force to expel a wide range of structurally diverse compounds from the bacterial cytoplasm.[2] This efflux mechanism lowers the intracellular concentration of antibiotics, preventing them from reaching their targets and rendering the bacteria resistant.[2][3] Overexpression of the norA gene is a common finding in fluoroquinolone-resistant clinical isolates of S. aureus.[4]

NorA-IN-1: A Placeholder for Innovation

While this guide focuses on publicly documented inhibitors, the term "this compound" represents the ongoing quest for novel, potent, and specific inhibitors of the NorA efflux pump. The development of such compounds is a critical strategy to rejuvenate the efficacy of existing antibiotics and combat the growing challenge of multidrug-resistant bacteria.

Quantitative Analysis of NorA Inhibitors

The efficacy of NorA inhibitors is primarily assessed by their ability to potentiate the activity of antibiotics that are substrates of the NorA pump. This is often quantified by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.

Table 1: Potentiation of Ciprofloxacin Activity by NorA Inhibitors against S. aureus

| Inhibitor | S. aureus Strain | Concentration of Inhibitor | Fold Reduction in Ciprofloxacin MIC | Reference |

| IMP-2380 | JE2 (MRSA) | Not specified | 4-fold | |

| SH1000 | Not specified | Not specified | ||

| Clinical Isolates (MRSA & MSSA) | Nanomolar concentrations | 2 to 8-fold | ||

| Nilotinib | SA1199B (NorA overexpressing) | 0.195 µM | 2-fold | |

| Reserpine | 102 Clinical Isolates | 20 mg/L | Up to 4-fold | |

| SA 1199B | Not specified | 4 to 16-fold |

Table 2: Inhibitory Activity of NorA Inhibitors

| Inhibitor | Assay | Metric | Value | Reference |

| IMP-2380 | SOS Response Inhibition | EC50 | 80 nM | |

| Ciprofloxacin Potentiation (JE2) | IC50 | 230 nM | ||

| Nilotinib | Synergy with Ciprofloxacin | FICI | 0.1875 | |

| NPI-1 (peptide mimic) | Norfloxacin Potentiation (MRSA) | IC50 | 0.72 ± 0.08 μM | |

| Kaempferol Rhamnoside | Ethidium Bromide Efflux Inhibition | IC50 | 2 µM | |

| Reserpine | Ethidium Bromide Efflux Inhibition | IC50 | 9 µM |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation and comparison of NorA inhibitors.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

-

Bacterial Strain Preparation: Culture the S. aureus strain (e.g., a wild-type, a NorA overexpressing mutant like SA-1199B, and a norA knockout mutant) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Dilute the overnight culture to a standardized concentration, typically 5 x 10^5 CFU/mL.

-

Drug and Inhibitor Preparation: Prepare serial two-fold dilutions of the antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate. For potentiation assays, add a fixed, sub-inhibitory concentration of the NorA inhibitor to each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth. The fold reduction in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of ethidium bromide, a known fluorescent substrate of the NorA pump.

-

Cell Preparation: Grow the S. aureus strain to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline).

-

Loading with EtBr: Incubate the bacterial suspension with a sub-inhibitory concentration of ethidium bromide in the presence and absence of the test inhibitor. A known NorA inhibitor like reserpine should be used as a positive control.

-

Fluorescence Measurement: Monitor the intracellular accumulation of EtBr over time using a fluorescence spectrophotometer. Increased fluorescence indicates inhibition of EtBr efflux.

-

Data Analysis: Calculate the rate of EtBr accumulation. Compounds that significantly increase the accumulation of EtBr compared to the control are considered potential NorA inhibitors.

Protocol 3: Cytotoxicity Assay

This assay assesses the toxicity of the NorA inhibitor against mammalian cells to determine its therapeutic window.

-

Cell Culture: Culture a relevant mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate until a confluent monolayer is formed.

-

Compound Treatment: Expose the cells to serial dilutions of the NorA inhibitor for a specified period (e.g., 24 or 48 hours).

-

Viability Assessment: Determine cell viability using a standard method, such as the MTT assay or a lactate dehydrogenase (LDH) release assay.

-

Data Analysis: Calculate the concentration of the inhibitor that causes 50% cell death (CC50). A high CC50 value is desirable, indicating low cytotoxicity.

Visualizing the Mechanisms and Workflows

Mechanism of NorA Efflux and Inhibition

The following diagram illustrates the fundamental mechanism of the NorA efflux pump and how an inhibitor can block its function, leading to the intracellular accumulation of antibiotics.

Experimental Workflow for NorA Inhibitor Evaluation

The systematic evaluation of potential NorA inhibitors involves a multi-step process, from initial screening to detailed characterization.

Logical Relationship of NorA Activity and Resistance

The overexpression of the NorA efflux pump directly correlates with increased resistance to its substrate antibiotics. Inhibition of NorA restores the susceptibility of the bacteria to these antibiotics.

Conclusion

The development of potent and specific NorA efflux pump inhibitors represents a promising strategy to combat antibiotic resistance in Staphylococcus aureus. Compounds like IMP-2380 and the repurposed drug nilotinib demonstrate the potential of this approach to restore the efficacy of fluoroquinolones and other antibiotics. This technical guide provides a framework for the continued research and development of novel NorA inhibitors, from initial screening and quantitative evaluation to the elucidation of their mechanisms of action. A deeper understanding of the structure and function of NorA, coupled with innovative drug discovery efforts, will be crucial in the fight against multidrug-resistant pathogens.

References

- 1. Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for inhibition of the drug efflux pump NorA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple Novel Inhibitors of the NorA Multidrug Transporter of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of NorA-IN-1: A Potent Inhibitor of the Staphylococcus aureus NorA Efflux Pump

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic resistance in Staphylococcus aureus, a leading cause of nosocomial and community-acquired infections, presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of the NorA efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters. NorA actively extrudes a broad spectrum of antimicrobial agents, including fluoroquinolones like ciprofloxacin, from the bacterial cell, thereby reducing their intracellular concentration and therapeutic efficacy. This technical guide provides an in-depth overview of a potent NorA inhibitor, herein designated as NorA-IN-1, a representative compound from a promising class of 2-phenylquinoline derivatives. We will delve into its mechanism of action, present quantitative data from key in vitro assays, provide detailed experimental protocols, and visualize the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel strategies to combat antibiotic resistance in S. aureus.

Introduction to the NorA Efflux Pump

The NorA protein, encoded by the norA gene, is a chromosomally located efflux pump in Staphylococcus aureus. It functions as a drug/H+ antiporter, utilizing the proton motive force to expel a wide range of structurally diverse substrates.[1][2] Overexpression of norA is a common mechanism of resistance to fluoroquinolones and other biocides in clinical isolates of S. aureus, including methicillin-resistant S. aureus (MRSA).[3] The development of NorA inhibitors that can be used in combination with existing antibiotics to restore their efficacy is a promising therapeutic strategy.[4]

This compound: A Representative 2-Phenylquinoline Inhibitor

For the purpose of this guide, "this compound" will represent a well-characterized 2-phenylquinoline derivative that has demonstrated potent inhibition of the NorA efflux pump. This class of compounds has been extensively studied for its ability to reverse fluoroquinolone resistance in S. aureus.

Mechanism of Action

This compound is believed to inhibit the NorA efflux pump through competitive binding to the substrate-binding pocket of the transporter. By occupying this site, it prevents the binding and subsequent efflux of antibiotics like ciprofloxacin. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal effect.

Quantitative Data Summary

The efficacy of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Ciprofloxacin

| Compound | Strain | MIC (µg/mL) |

| This compound | S. aureus SA-1199 (NorA wild-type) | > 64 |

| This compound | S. aureus SA-1199B (NorA overexpressor) | > 64 |

| Ciprofloxacin | S. aureus SA-1199 (NorA wild-type) | 0.5 |

| Ciprofloxacin | S. aureus SA-1199B (NorA overexpressor) | 8 |

Data synthesized from representative studies on 2-phenylquinoline inhibitors.

Table 2: Checkerboard Assay - Synergistic Effect of this compound with Ciprofloxacin

| Strain | This compound Conc. (µg/mL) | Ciprofloxacin MIC in Combination (µg/mL) | Fold Reduction in Ciprofloxacin MIC | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| S. aureus SA-1199B | 1 | 0.5 | 16 | 0.0625 | Synergy |

FICI was calculated as (MIC of Ciprofloxacin in combination / MIC of Ciprofloxacin alone) + (Concentration of this compound / MIC of this compound alone). Since the MIC of this compound alone is >64 µg/mL, the second term is negligible, and the FICI is primarily determined by the reduction in the ciprofloxacin MIC. An FICI of ≤ 0.5 is indicative of synergy.[5]

Table 3: Ethidium Bromide Efflux Inhibition

| Strain | Treatment | % Efflux Inhibition |

| S. aureus SA-1199B | This compound (at sub-MIC) | Significant inhibition (Qualitative) |

| S. aureus SA-1199B | Reserpine (Control Inhibitor) | Significant inhibition (Qualitative) |

Quantitative fluorescence data is often presented graphically. The table indicates a qualitative outcome based on typical results for this class of inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method.

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and ciprofloxacin in a suitable solvent (e.g., DMSO).

-

Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Bacterial Inoculum Preparation:

-

Culture S. aureus strains overnight at 37°C.

-

Dilute the overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in CAMHB.

-

Inoculate each well with the prepared bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Checkerboard Microdilution Assay

This assay is used to assess the synergistic effect between two compounds.

-

Preparation of Reagents:

-

As described in the MIC determination protocol.

-

-

Assay Setup:

-

In a 96-well plate, create a two-dimensional array of dilutions. Serially dilute this compound horizontally and ciprofloxacin vertically.

-

The final plate should contain a range of concentrations of both compounds, alone and in combination.

-

-

Inoculation and Incubation:

-

Inoculate the plate with the bacterial suspension as described for the MIC assay.

-

Incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpret the results as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

-

Ethidium Bromide (EtBr) Efflux Assay

This fluorometric assay measures the accumulation and efflux of the fluorescent dye ethidium bromide, a known NorA substrate.

-

Cell Preparation:

-

Grow S. aureus to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.4).

-

-

Loading with Ethidium Bromide:

-

Incubate the cell suspension with EtBr and a proton motive force inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP) to allow for maximum accumulation of the dye.

-

-

Efflux Initiation and Measurement:

-

Wash the cells to remove excess EtBr and the inhibitor.

-

Resuspend the cells in buffer containing glucose to energize the efflux pumps.

-

Add this compound or a control inhibitor (e.g., reserpine) to the test wells.

-

Monitor the decrease in fluorescence over time using a fluorometer. A slower decrease in fluorescence in the presence of the inhibitor indicates efflux inhibition.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows.

Caption: Mechanism of NorA-mediated antibiotic efflux and its inhibition by this compound.

References

The Invisible Shield: A Technical Guide to NorA Efflux Pump Inhibitors in Staphylococcus aureus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibiotic resistance is a mounting global health crisis, and multidrug efflux pumps are a key line of defense for bacteria against antimicrobial agents. In Staphylococcus aureus, a notorious human pathogen, the NorA efflux pump is a major contributor to resistance, particularly to fluoroquinolone antibiotics. This technical guide provides a comprehensive review of the current literature on NorA efflux pump inhibitors (EPIs), offering a deep dive into their mechanism of action, quantitative potency, and the experimental methodologies used to identify and characterize them. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel strategies to combat antibiotic resistance.

The NorA Efflux Pump: A Formidable Opponent

The NorA efflux pump, a member of the Major Facilitator Superfamily (MFS) of transporters, is a chromosomally encoded protein in S. aureus. It functions as a drug/proton antiporter, utilizing the proton motive force across the bacterial cell membrane to actively extrude a wide range of structurally diverse compounds from the bacterial cytoplasm.[1] This efflux mechanism reduces the intracellular concentration of antibiotics, rendering them ineffective and promoting the development of higher-level resistance.[2]

The expression of the norA gene is intricately regulated by a two-component system, ArlRS, and the global transcriptional regulator, MgrA.[3][4] The ArlRS system can activate the expression of mgrA, which in turn can influence norA transcription.[4] Understanding this regulatory network is crucial for developing strategies that target not only the pump's function but also its expression.

NorA Efflux Pump Inhibitors: Disarming the Shield

The development of NorA efflux pump inhibitors is a promising strategy to resensitize resistant bacteria to existing antibiotics. A diverse array of molecules, from natural products to synthetic compounds, have been investigated for their ability to block NorA activity.

Natural Products

A variety of plant-derived compounds have shown potential as NorA inhibitors. These natural products often provide a rich scaffold for further chemical optimization.

| Compound | Source/Class | Potency (IC50/MEC) | Ciprofloxacin MIC Reduction | Reference |

| Reserpine | Rauwolfia serpentina | ~8 µM (IC50) | 2 to 4-fold | |

| Capsaicin | Chili peppers | 25 mg/L (MEC) | 2 to 4-fold | |

| Tannic Acid | Plants (Tannin) | Not specified | Synergistic (FICI = 0.43) | |

| Quercetin | Plants (Flavonoid) | 75 µg/mL (IC50) | 2-fold | |

| Flavonoid A | Plants (Flavonoid) | 100 mg/L | 16-fold |

Synthetic Compounds

Synthetic chemistry has enabled the development of highly potent and specific NorA inhibitors, with some compounds showing activity in the nanomolar range.

| Compound/Class | Potency (IC50/EC50) | Ciprofloxacin MIC Reduction | Reference |

| IMP-2380 | 18 nM (IC50) | >400-fold improvement over reserpine | |

| Nilotinib | 0.195 µM (MEC) | 2-fold (FICI = 0.1875) | |

| INF 392 | 0.2 µg/ml (MEC) | 4-fold | |

| Riparin B | Not specified | Synergistic | |

| Piperine Analog (SK-20) | 6.25 mg/L (MEC) | 8-fold | |

| Pyrazolobenzothiazine (Compound 3) | 3.13 µg/mL | Synergistic |

Experimental Protocols for NorA Inhibitor Research

The identification and characterization of NorA inhibitors rely on a set of robust and reproducible experimental assays. This section provides detailed methodologies for key experiments.

Ethidium Bromide Efflux Assay

This real-time fluorescence assay is a cornerstone for assessing efflux pump activity. Ethidium bromide (EtBr), a substrate of NorA, fluoresces upon intercalation with intracellular DNA. Active efflux of EtBr results in a decrease in fluorescence, which can be inhibited by an effective EPI.

Materials:

-

S. aureus strains (e.g., a wild-type and a NorA-overexpressing strain like SA-1199B)

-

Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Ethidium Bromide (EtBr) stock solution (e.g., 1 mg/mL)

-

Glucose solution (e.g., 20% w/v)

-

Efflux pump inhibitor (EPI) of interest

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate S. aureus in TSB and grow overnight at 37°C. Subculture the bacteria in fresh TSB and grow to mid-log phase (OD600 of ~0.6).

-

Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the pellet twice with PBS.

-

Loading with Ethidium Bromide: Resuspend the cell pellet in PBS containing EtBr (final concentration typically 0.5-2 µg/mL) and the EPI at the desired concentration. Incubate at room temperature for a set time (e.g., 30-60 minutes) to allow for EtBr accumulation.

-

Initiation of Efflux: Centrifuge the cells to remove external EtBr and resuspend the pellet in PBS. Add glucose (final concentration ~0.4%) to energize the efflux pumps.

-

Fluorescence Measurement: Immediately place the microplate in a fluorometric reader and measure the fluorescence intensity over time (e.g., every 30-60 seconds for 15-30 minutes) at an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.

-

Data Analysis: Plot fluorescence intensity versus time. A decrease in fluorescence indicates EtBr efflux. The rate of efflux can be determined from the slope of the curve. Compare the efflux rates in the presence and absence of the EPI to determine its inhibitory activity. CCCP, a protonophore that dissipates the proton motive force, should be used as a positive control for maximal inhibition.

Checkerboard Microdilution Assay

This assay is used to quantify the synergistic effect between an antibiotic and a potential EPI. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

Materials:

-

S. aureus strain of interest

-

Mueller-Hinton Broth (MHB)

-

Antibiotic stock solution (e.g., ciprofloxacin)

-

EPI stock solution

-

96-well microplates

Procedure:

-

Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microplate.

-

Drug Dilution Preparation:

-

In a 96-well plate, prepare two-fold serial dilutions of the antibiotic along the y-axis (e.g., rows A-H).

-

Prepare two-fold serial dilutions of the EPI along the x-axis (e.g., columns 1-11).

-

Column 12 will serve as a control with only the antibiotic dilutions, and a designated row will contain only the EPI dilutions.

-

-

Inoculation: Add the prepared bacterial inoculum to all wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. Determine the MIC of the antibiotic alone, the EPI alone, and the MIC of each in combination.

-

FIC Index Calculation:

-

FIC of Antibiotic (FICA) = MIC of antibiotic in combination / MIC of antibiotic alone

-

FIC of EPI (FICB) = MIC of EPI in combination / MIC of EPI alone

-

FIC Index (FICI) = FICA + FICB

-

-

Interpretation:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 1: Additive

-

1 < FICI ≤ 4: Indifference

-

FICI > 4: Antagonism

-

Visualizing the Landscape of NorA Inhibition

Graphical representations are invaluable for understanding complex biological systems and experimental procedures. The following diagrams, generated using the DOT language, illustrate key aspects of NorA function and its inhibition.

Caption: Regulatory pathway of NorA expression in S. aureus.

Caption: Experimental workflow for the ethidium bromide efflux assay.

Caption: Logical relationship of NorA, antibiotics, and inhibitors.

Conclusion and Future Directions

The NorA efflux pump remains a significant challenge in the fight against S. aureus infections. However, the growing arsenal of identified inhibitors, coupled with a deeper understanding of the pump's structure and regulation, offers hope for novel therapeutic strategies. The recent availability of high-resolution structures of NorA will undoubtedly accelerate structure-based drug design efforts, paving the way for the development of more potent and selective inhibitors. The continued exploration of natural product libraries and the application of innovative screening platforms will be crucial in identifying new chemical scaffolds. Ultimately, the successful clinical translation of NorA inhibitors, likely in combination with existing antibiotics, could rejuvenate our antimicrobial armamentarium and provide a much-needed solution to the growing threat of antibiotic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Expression of Multidrug Resistance Efflux Pump Gene norA Is Iron Responsive in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Staphylococcus aureus ArlRS two-component system regulates virulence factor expression through MgrA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NorA-IN-1: Determination of Minimum Inhibitory Concentration (MIC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in bacteria presents a significant challenge to global public health. A primary mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antimicrobial agents from the bacterial cell, thereby diminishing their efficacy.[1] The NorA efflux pump, a member of the Major Facilitator Superfamily (MFS), is a key contributor to resistance in Staphylococcus aureus, conferring resistance to a wide array of compounds, including fluoroquinolones such as ciprofloxacin and norfloxacin.[1][2] The development of efflux pump inhibitors (EPIs) that can block NorA function is a promising strategy to restore the potency of existing antibiotics and combat MDR.[1][3] NorA-IN-1 is an experimental inhibitor of the NorA efflux pump. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, both alone and in combination with conventional antibiotics, to assess its potential as a resistance-modifying agent.

Data Presentation

The following table summarizes representative quantitative data for this compound, illustrating its efficacy in reducing the MIC of ciprofloxacin against a NorA-overexpressing strain of Staphylococcus aureus.

| Compound | S. aureus (NorA-overexpressing) MIC (µg/mL) |

| Ciprofloxacin | 32 |

| This compound | >128 |

| Ciprofloxacin + this compound (4 µg/mL) | 2 |

| Fold Reduction in Ciprofloxacin MIC | 16 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol details the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus.

Materials:

-

This compound

-

Staphylococcus aureus strain (e.g., a strain overexpressing NorA)

-

Cation-adjusted Mueller-Hinton Broth (MHB II)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Serial Dilutions:

-

Add 100 µL of MHB II to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and mix well, creating a 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.

-

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB II to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound.

-

Controls:

-

Positive Control (Growth Control): A well containing MHB II and the bacterial inoculum, but no this compound.

-

Negative Control (Sterility Control): A well containing only MHB II to ensure no contamination.

-

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Protocol 2: Checkerboard Assay for Synergy Analysis

This protocol is used to assess the synergistic effect of this compound with a known antibiotic (e.g., ciprofloxacin). A reduction in the antibiotic's MIC in the presence of the inhibitor indicates synergy.

Materials:

-

Same as Protocol 1, with the addition of the antibiotic to be tested (e.g., ciprofloxacin).

Procedure:

-

Preparation of Reagents: Prepare stock solutions of both this compound and the antibiotic.

-

Plate Setup:

-

Add 50 µL of MHB II to each well of a 96-well plate.

-

Create serial dilutions of the antibiotic along the x-axis of the plate.

-

Create serial dilutions of this compound along the y-axis of the plate.

-

This creates a matrix of varying concentrations of both agents.

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL) to each well.

-

Controls: Include growth and sterility controls as in Protocol 1.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of the antibiotic in the presence of each concentration of this compound.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. The FICI is calculated as follows: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of this compound in combination / MIC of this compound alone)

-

An FICI of ≤ 0.5 is considered synergistic.

-

Visualizations

Caption: Workflow for MIC determination of this compound.

Caption: Regulatory pathway of NorA expression in S. aureus.

References

Application Notes and Protocols for NorA-IN-1 in Checkerboard Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing NorA-IN-1, a potent inhibitor of the NorA efflux pump in Staphylococcus aureus, in a checkerboard assay. This methodology allows for the evaluation of the synergistic activity of this compound with conventional antibiotics, providing crucial data for the development of new strategies to combat antimicrobial resistance.

Introduction

The NorA efflux pump is a significant contributor to antibiotic resistance in Staphylococcus aureus, actively extruding a broad range of antimicrobial agents, including fluoroquinolones, from the bacterial cell.[1][2] this compound is a small molecule inhibitor designed to block the activity of this pump. By inhibiting NorA, this compound can restore the efficacy of antibiotics that are otherwise rendered ineffective, a promising strategy to overcome drug resistance.[3][4]

The checkerboard assay is a robust in vitro method used to assess the interactions between two compounds, in this case, this compound and an antibiotic.[5] The assay systematically tests a range of concentrations of both agents, alone and in combination, to determine whether their combined effect is synergistic, additive, indifferent, or antagonistic.

Principle of the Checkerboard Assay

The checkerboard assay involves a two-dimensional titration of two compounds in a 96-well microtiter plate. Serial dilutions of this compound are made along one axis (e.g., rows), while serial dilutions of the antibiotic are made along the other axis (e.g., columns). Each well is then inoculated with a standardized bacterial suspension. After incubation, the minimum inhibitory concentration (MIC) of each compound alone and in combination is determined. The interaction is then quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Key Concepts and Data Presentation

The primary endpoint of the checkerboard assay is the determination of the FIC index, which is calculated as follows:

FICA = MIC of drug A in combination / MIC of drug A alone FICB = MIC of drug B in combination / MIC of drug B alone

FIC Index = FICA + FICB

The interpretation of the FIC index is summarized in the table below:

| FIC Index | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to ≤ 1.0 | Additive |

| > 1.0 to < 4.0 | Indifference |

| ≥ 4.0 | Antagonism |

Table 1: Interpretation of the Fractional Inhibitory Concentration (FIC) Index.

Experimental Protocols

Materials

-

This compound

-

Antibiotic of interest (e.g., ciprofloxacin, norfloxacin)

-

Staphylococcus aureus strain (a strain overexpressing NorA, such as SA-1199B, is recommended for optimal results)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Sterile pipette tips and reservoirs

-

Multichannel pipette

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

-

0.5 McFarland turbidity standard

Protocol

1. Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select a single colony of S. aureus and inoculate it into a tube containing 5 mL of MHB.

-

Incubate the culture overnight at 37°C with shaking.

-

On the day of the assay, dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL.

-

Further dilute the standardized bacterial suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 106 CFU/mL.

2. Preparation of Compound Dilutions:

-

This compound (Drug A): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in MHB in a separate 96-well plate or in tubes. The concentration range should be chosen based on preliminary experiments, typically starting from a concentration well above the expected effective concentration and extending to sub-inhibitory concentrations.

-

Antibiotic (Drug B): Similarly, prepare a stock solution of the antibiotic and create a series of 2-fold serial dilutions in MHB. The concentration range should bracket the known MIC of the antibiotic for the tested strain.

3. Checkerboard Plate Setup:

-

Add 50 µL of MHB to all wells of a sterile 96-well microtiter plate.

-

Along the y-axis (rows A-H), add 50 µL of each serial dilution of this compound to the corresponding row.

-

Along the x-axis (columns 1-12), add 50 µL of each serial dilution of the antibiotic to the corresponding column.

-

This will result in a matrix of wells containing various combinations of this compound and the antibiotic in a final volume of 100 µL.

-

Include control wells:

-

Growth Control: Wells containing only MHB and the bacterial inoculum.

-

Sterility Control: Wells containing only MHB.

-

This compound only: A row containing serial dilutions of this compound and the bacterial inoculum.

-

Antibiotic only: A column containing serial dilutions of the antibiotic and the bacterial inoculum.

-

4. Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control wells).

-

The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

5. Data Collection and Analysis:

-

After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound(s) that completely inhibits visible growth.

-

Determine the MIC of this compound alone, the antibiotic alone, and the MIC of each in combination.

-

Calculate the FIC index for each combination that shows growth inhibition. The FIC index is typically calculated from the well with the lowest concentrations of both drugs that shows no growth.

Data Presentation Example

The results of a checkerboard assay can be summarized in a table as shown below. This example illustrates a synergistic interaction between this compound and ciprofloxacin against a NorA-overexpressing S. aureus strain.

| This compound (µg/mL) | Ciprofloxacin (µg/mL) | Growth (+/-) |

| 8 (MIC alone) | 0 | - |

| 4 | 0 | + |

| 2 | 0 | + |

| 1 | 0 | + |

| 0 | 16 (MIC alone) | - |

| 0 | 8 | + |

| 0 | 4 | + |

| 0 | 2 | + |

| 4 | 4 | - |

| 2 | 2 | - |

| 1 | 1 | + |

Table 2: Example data from a checkerboard assay demonstrating synergy.

In this example:

-

MIC of this compound alone = 8 µg/mL

-

MIC of Ciprofloxacin alone = 16 µg/mL

-

MIC of this compound in combination = 2 µg/mL

-

MIC of Ciprofloxacin in combination = 2 µg/mL

FICthis compound = 2 / 8 = 0.25 FICCiprofloxacin = 2 / 16 = 0.125 FIC Index = 0.25 + 0.125 = 0.375

Since the FIC index is ≤ 0.5, the combination of this compound and ciprofloxacin is considered synergistic.

Visualizations

NorA Efflux Pump Signaling Pathway

Caption: Mechanism of NorA efflux pump and its inhibition by this compound.

Checkerboard Assay Experimental Workflow

Caption: Workflow for the checkerboard assay to assess synergy.

Conclusion

The checkerboard assay is an essential tool for evaluating the potential of efflux pump inhibitors like this compound to potentiate the activity of existing antibiotics. By following this detailed protocol, researchers can generate reliable and reproducible data to advance the development of novel combination therapies to combat antibiotic-resistant Staphylococcus aureus.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibody-Based Inhibitors of the Staphylococcus aureus Multidrug Efflux Pump NorA - NYU TOV Licensing [license.tov.med.nyu.edu]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Notes and Protocols for In Vivo Studies of NorA Efflux Pump Inhibitors

Disclaimer: The compound "NorA-IN-1" is not referenced in the currently available scientific literature. Therefore, these application notes and protocols have been generated using data from publicly documented, in vivo active inhibitors of the NorA efflux pump from Staphylococcus aureus, such as IMP-2380 , PQQ16P , and PQK4F , which will be used as representative examples. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction to NorA Efflux Pump and its Inhibitors

The NorA efflux pump is a transmembrane protein in Staphylococcus aureus that actively transports a broad range of antimicrobial agents out of the bacterial cell. This mechanism of multidrug resistance (MDR) significantly reduces the intracellular concentration and efficacy of antibiotics like fluoroquinolones (e.g., ciprofloxacin). NorA inhibitors are compounds designed to block this pump, thereby restoring the susceptibility of resistant bacterial strains to conventional antibiotics. This document provides detailed information on the in vivo application of representative NorA inhibitors.

Quantitative Data Summary

The following tables summarize the in vivo dosage and administration details for representative NorA inhibitors from published studies.

Table 1: In Vivo Dosage and Administration of Representative NorA Inhibitors

| Compound | Animal Model | Route of Administration | Dosage | Combination Agent | Reference |

| PQQ16P | Female BALB/c mice (neutropenic thigh infection model) | Subcutaneous | 5 and 10 mg/kg | Ciprofloxacin (10 mg/kg) | [1][2][3] |

| PQK4F | Female BALB/c mice (neutropenic thigh infection model) | Subcutaneous | 5 and 10 mg/kg | Ciprofloxacin (10 mg/kg) | [1][2] |

Note: Specific in vivo dosage for IMP-2380 was not detailed in the available pre-print. The study demonstrated its in vivo activity in a murine bacteremia model.

Experimental Protocols

Murine Thigh Infection Model for S. aureus

This protocol is adapted from established methods for evaluating the in vivo efficacy of antimicrobial agents.

Objective: To assess the in vivo efficacy of a NorA inhibitor in combination with an antibiotic in a localized S. aureus infection model.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Methicillin-resistant Staphylococcus aureus (MRSA) strain overexpressing NorA (e.g., SA-1199B)

-

Tryptic Soy Broth (TSB) and Agar (TSA)

-

Cyclophosphamide for inducing neutropenia

-

Test compounds: NorA inhibitor (e.g., PQQ16P, PQK4F) and antibiotic (e.g., ciprofloxacin)

-

Vehicle for compound formulation (e.g., saline, DMSO/saline mixture)

-

Sterile syringes and needles

-

Homogenizer for tissue processing

-

Phosphate-buffered saline (PBS)

Procedure:

-

Induction of Neutropenia:

-

Administer cyclophosphamide to mice intraperitoneally to induce a neutropenic state, which allows for a more robust bacterial infection. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

-

-

Bacterial Inoculum Preparation:

-

Culture the MRSA strain overnight in TSB at 37°C.

-

Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

-

Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).

-

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of one of the hind legs.

-

-

Treatment:

-

At a set time post-infection (e.g., 2-4 hours), administer the test compounds.

-

Administer the NorA inhibitor (e.g., 5 or 10 mg/kg of PQQ16P or PQK4F) and the antibiotic (e.g., 10 mg/kg of ciprofloxacin) via the desired route (e.g., subcutaneous).

-

Include control groups: vehicle only, antibiotic alone, and NorA inhibitor alone.

-

-

Assessment of Bacterial Burden:

-

At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

-

Aseptically dissect the infected thigh muscle.

-

Homogenize the tissue in a known volume of sterile PBS.

-

Perform serial dilutions of the homogenate and plate on TSA plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

-

Calculate the CFU per gram of tissue and compare the results between treatment groups.

-

Signaling Pathways and Mechanisms of Action

Mechanism of NorA Efflux Pump and Inhibition

The NorA efflux pump utilizes the proton motive force to expel antibiotics. The inhibitor binds to the pump, preventing the efflux of the antibiotic and leading to its accumulation inside the bacterial cell, ultimately resulting in bacterial cell death.

Caption: Mechanism of NorA efflux pump inhibition.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates the logical flow of an in vivo experiment to test a NorA inhibitor.

Caption: Experimental workflow for in vivo efficacy testing.

Safety and Toxicology Considerations

Preclinical assessment of NorA inhibitors should include in vitro cytotoxicity assays against mammalian cell lines (e.g., HEK293T, HepG2) to determine the therapeutic window. In vivo studies should monitor for any adverse effects in the animals, such as weight loss, changes in behavior, or signs of distress.

Conclusion

The development of potent and safe NorA efflux pump inhibitors represents a promising strategy to combat antibiotic resistance in Staphylococcus aureus. The protocols and data presented here, based on representative in vivo active compounds, provide a framework for the preclinical evaluation of new NorA inhibitors. Careful consideration of the experimental model, dosage, and safety assessments are crucial for the successful translation of these compounds into clinical applications.

References

Application Notes and Protocols for NorA-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

NorA-IN-1 is a chemical inhibitor of the NorA efflux pump, a chromosomally encoded protein in Staphylococcus aureus. The NorA efflux pump is a member of the Major Facilitator Superfamily (MFS) of transporters and plays a significant role in mediating multidrug resistance (MDR). By actively extruding a wide range of structurally diverse compounds, including fluoroquinolone antibiotics, biocides, and dyes, the NorA pump reduces their intracellular concentration, thereby decreasing their efficacy. This compound is utilized in research to study mechanisms of antibiotic resistance and to evaluate the potential of efflux pump inhibition as a strategy to overcome MDR in S. aureus.

Chemical Properties

| Property | Value |

| CAS Number | 1389310-69-3 |

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol |

| Synonyms | (2E)-1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one |

Recommended Solvents and Stock Solution Preparation

The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). For specific in vitro or in vivo applications requiring aqueous solutions, co-solvents are necessary to maintain solubility.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 30 mg/mL (95.44 mM) | Sonication and adjustment of pH to 2 with HCl may be required for complete dissolution.[1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.95 mM) | Add solvents sequentially and ensure the solution is clear before adding the next component. Heating and/or sonication can aid dissolution.[1][2] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.95 mM) | This formulation can be used for in vivo studies.[2] |

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

-